molecular formula C5H3ClINO B1398703 6-Chloro-3-iodopyridin-2-ol CAS No. 1224719-11-2

6-Chloro-3-iodopyridin-2-ol

Cat. No. B1398703
M. Wt: 255.44 g/mol
InChI Key: GAGFVVYAFTYTPX-UHFFFAOYSA-N
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Description

6-Chloro-3-iodopyridin-2-ol is an organic compound with the chemical formula C5H3ClINO . It is a white or off-white crystalline solid .


Synthesis Analysis

The preparation of 6-Chloro-3-iodopyridin-2-ol is usually carried out by chemical synthesis. A commonly used preparation method is to react 2-iodopyridine with trichloroethanol, and then perform hydrogenation treatment to obtain the target product .


Molecular Structure Analysis

The molecular structure of 6-Chloro-3-iodopyridin-2-ol is represented by the formula C5H3ClINO . The InChI code for this compound is 1S/C5H3ClINO/c6-4-2-1-3(9)5(7)8-4/h1-2,9H .


Physical And Chemical Properties Analysis

6-Chloro-3-iodopyridin-2-ol has a molecular weight of 255.44 . It is slightly soluble in water, but soluble in common organic solvents such as alcohol and ether . The compound has a melting point of about 120 degrees Celsius .

Scientific Research Applications

Halogen-rich Intermediates for Synthesis

Halogenated pyridines, including those similar to 6-Chloro-3-iodopyridin-2-ol, are recognized as valuable intermediates in medicinal chemistry due to their potential to undergo various functionalization reactions. Wu et al. (2022) described the synthesis of halogen-rich pyridines as intermediates, emphasizing their utility in creating pentasubstituted pyridines with functionalities desirable for further chemical manipulations (Wu et al., 2022).

Functionalization of Halopyridines

The flexibility in functionalizing halopyridines at specific positions allows for the selective introduction of functional groups. Bobbio and Schlosser (2001) demonstrated this through deprotonation studies leading to carboxylation and iodination, producing compounds that serve as new building blocks for pharmaceutical research (Bobbio & Schlosser, 2001).

Crystal Packing and Halogen Bonding

Studies on halobismuthates with 3-iodopyridinium cations have shown the role of halogen⋯halogen contacts in crystal packing, indicating the importance of such structures in materials science. Gorokh et al. (2019) highlighted the energy estimation of these interactions by theoretical methods, showing the relevance of halogen bonding in the design of new materials (Gorokh et al., 2019).

Synthesis and Reactivity

The synthesis and reactivity of halopyridines, including chloro- and iodo-substituted derivatives, have been explored for creating intermediates for further chemical synthesis. Yi-hui (2009) detailed the synthesis of 2-chloro-3-iodopyridine, an important raw material for producing other chemically significant pyridines, highlighting the method's efficiency and yield (Yi-hui, 2009).

Safety And Hazards

6-Chloro-3-iodopyridin-2-ol is considered potentially toxic and dangerous, and caution is required when handling it . It should be stored in a dark place, under an inert atmosphere, at 2-8°C . Personal protective equipment should be used when handling this compound, and it should be operated in a well-ventilated environment .

Future Directions

While specific future directions for 6-Chloro-3-iodopyridin-2-ol are not mentioned in the search results, it’s worth noting that the compound has a wide range of uses in the fields of pharmaceutical chemistry and agriculture . This suggests potential for further exploration and application in these areas.

properties

IUPAC Name

6-chloro-3-iodo-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClINO/c6-4-2-1-3(7)5(9)8-4/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGFVVYAFTYTPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-iodopyridin-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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